3-Chloro-4-hydroxypyridine
Overview
Description
3-Chloro-4-hydroxypyridine is a chemical compound with the molecular formula C5H4ClNO. It has a molecular weight of 129.55 . The compound is solid at room temperature .
Physical And Chemical Properties Analysis
3-Chloro-4-hydroxypyridine is a solid at room temperature. It has a boiling point of 204-205°C .Scientific Research Applications
1. Reactions with 1‐Chloro‐2,4,6‐trinitrobenzene
3-Chloro-4-hydroxypyridine shows distinct reactivity patterns when reacted with 1-chloro-2,4,6-trinitrobenzene. It reacts at the oxygen atom, in contrast to other hydroxypyridines which exhibit varied reaction sites. This unique reactivity is crucial in organic synthesis and can lead to the formation of novel compounds (Boga et al., 2001).
2. Formation of Metal Complexes
3-Chloro-4-hydroxypyridine can be used to synthesize Nickel(II) and Palladium(II) complexes. These complexes have shown potential in catalyzing the Kumada–Tamao–Corriu reaction, an important reaction in organic chemistry (Bhat, Avinash, & Anantharaman, 2019).
3. Study of Tautomeric Equilibrium
The effects of chlorination on tautomeric equilibrium in hydroxypyridines, including 3-Chloro-4-hydroxypyridine, have been studied. This research is significant in understanding the structural dynamics of such molecules, which is vital for various applications in chemical and pharmaceutical industries (Calabrese et al., 2017).
4. Synthesis of Anticancer Agents
Research has been conducted on the synthesis of potential anticancer agents using hydroxypyridines, including 3-Chloro-4-hydroxypyridine. The studies focus on the creation of compounds that may affect the proliferation and survival of cancer cells (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
5. Enantioselective Synthesis Applications
3-Chloro-4-hydroxypyridine has been utilized in the novel enantioselective synthesis of compounds like (+)-pseudoconhydrine. This showcases its utility in stereoselective synthesis, a key aspect of modern pharmaceutical production (Sakagami, Kamikubo, & Ogasawara, 1996).
6. Synthesis of Novel Heterocyclic Systems
Research on the synthesis of new heterocyclic systems involves 3-Chloro-4-hydroxypyridine. It is used in the creation of diverse heterocyclic compounds, which are important in the development of new drugs and materials (Smith, Matthews, Hulme, & Martin, 1986).
Safety And Hazards
properties
IUPAC Name |
3-chloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKEYLLFRPHHBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376583 | |
Record name | 3-chloro-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-hydroxypyridine | |
CAS RN |
89284-20-8 | |
Record name | 3-chloro-4-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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